molecular formula C14H23N B13071479 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine CAS No. 863668-05-7

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine

Cat. No.: B13071479
CAS No.: 863668-05-7
M. Wt: 205.34 g/mol
InChI Key: XESRPNFEVXAAIN-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenol with isobutene in the presence of an acid catalyst . This reaction produces 4-tert-butylphenyl isobutyl ether, which can then be converted to the desired amine through a series of steps, including reduction and amination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted reactions has also been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

CAS No.

863668-05-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10,13H,15H2,1-5H3

InChI Key

XESRPNFEVXAAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

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